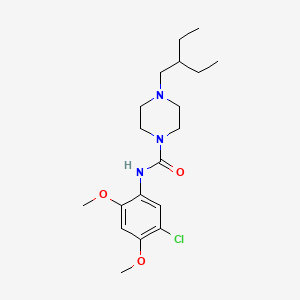
4-(2,4-dimethylphenyl)-5-ethyl-4H-1,2,4-triazole-3-thiol
説明
4-(2,4-dimethylphenyl)-5-ethyl-4H-1,2,4-triazole-3-thiol, also known as DMET or EtMT, is a compound that has gained significant attention in recent years due to its potential applications in scientific research. DMET is a thiol-containing triazole compound that has been found to exhibit various biochemical and physiological effects that make it an attractive candidate for use in laboratory experiments.
作用機序
4-(2,4-dimethylphenyl)-5-ethyl-4H-1,2,4-triazole-3-thiol is believed to exert its effects through the formation of a covalent bond with thiols in biological systems. This covalent bond formation can result in the modulation of various signaling pathways and enzyme activities, leading to changes in cellular function and behavior.
Biochemical and Physiological Effects
4-(2,4-dimethylphenyl)-5-ethyl-4H-1,2,4-triazole-3-thiol has been found to exhibit various biochemical and physiological effects, including its ability to induce apoptosis in cancer cells, inhibit the activity of certain enzymes, and modulate the expression of various genes. 4-(2,4-dimethylphenyl)-5-ethyl-4H-1,2,4-triazole-3-thiol has also been found to have antioxidant and anti-inflammatory properties, making it a potential candidate for the treatment of various diseases.
実験室実験の利点と制限
One of the advantages of using 4-(2,4-dimethylphenyl)-5-ethyl-4H-1,2,4-triazole-3-thiol in laboratory experiments is its high selectivity for thiols, which allows for the specific targeting of thiol-containing proteins and enzymes. However, one limitation of 4-(2,4-dimethylphenyl)-5-ethyl-4H-1,2,4-triazole-3-thiol is its potential toxicity at high concentrations, which can limit its use in certain experiments.
将来の方向性
There are several future directions for the use of 4-(2,4-dimethylphenyl)-5-ethyl-4H-1,2,4-triazole-3-thiol in scientific research. One potential area of interest is the development of 4-(2,4-dimethylphenyl)-5-ethyl-4H-1,2,4-triazole-3-thiol-based fluorescent probes for the detection of thiols in living cells. Another area of interest is the investigation of 4-(2,4-dimethylphenyl)-5-ethyl-4H-1,2,4-triazole-3-thiol's potential as a therapeutic agent for the treatment of various diseases, including cancer and inflammation. Additionally, further studies are needed to better understand the mechanism of action of 4-(2,4-dimethylphenyl)-5-ethyl-4H-1,2,4-triazole-3-thiol and its effects on cellular function and behavior.
科学的研究の応用
4-(2,4-dimethylphenyl)-5-ethyl-4H-1,2,4-triazole-3-thiol has been found to have various scientific research applications, including its use as a fluorescent probe for the detection of thiols in biological samples. 4-(2,4-dimethylphenyl)-5-ethyl-4H-1,2,4-triazole-3-thiol has also been used as a model compound for the study of thiol reactivity and thiol-mediated redox signaling pathways in living cells.
特性
IUPAC Name |
4-(2,4-dimethylphenyl)-3-ethyl-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3S/c1-4-11-13-14-12(16)15(11)10-6-5-8(2)7-9(10)3/h5-7H,4H2,1-3H3,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVAWFNUYWNAYPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NNC(=S)N1C2=C(C=C(C=C2)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{3-[2-methoxy-4-(1-propen-1-yl)phenoxy]propyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B4667308.png)
![methyl 3-[(2,6-dichlorobenzyl)thio]propanoate](/img/structure/B4667325.png)

![2,6-dimethyl-N-[3-(methylthio)phenyl]-1-piperidinecarboxamide](/img/structure/B4667339.png)
![N-({5-[(2-amino-2-oxoethyl)thio]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl)-2-fluorobenzamide](/img/structure/B4667340.png)

![2-{[6-(4-chlorophenoxy)hexyl]amino}ethanol](/img/structure/B4667350.png)
![N-[4-({[4-(acetylamino)phenyl]amino}carbonyl)phenyl]-4-methylbenzamide](/img/structure/B4667361.png)
![1-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]-4-(3-methylbenzyl)piperazine](/img/structure/B4667367.png)
![methyl 4-[(2-chlorobenzyl)amino]-4-oxobutanoate](/img/structure/B4667392.png)
![2,4-dichloro-N-({[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4667395.png)
![methyl 5-methyl-2-({[2-(2-thienylacetyl)hydrazino]carbonothioyl}amino)-3-thiophenecarboxylate](/img/structure/B4667396.png)
![6-cyclopropyl-8-(difluoromethyl)-2-(ethylamino)pyrido[3',2':4,5]thieno[3,2-b][1,3]thiazolo[4,5-d]pyridin-4(5H)-one](/img/structure/B4667404.png)
![2,6-dichloro-N-[2-(4-chlorophenyl)ethyl]benzamide](/img/structure/B4667405.png)